molecular formula C7H3Cl2NO2 B1361049 2,6-Pyridinedicarbonyl dichloride CAS No. 3739-94-4

2,6-Pyridinedicarbonyl dichloride

Cat. No. B1361049
CAS RN: 3739-94-4
M. Wt: 204.01 g/mol
InChI Key: GWHOGODUVLQCEB-UHFFFAOYSA-N
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Patent
US05767276

Procedure details

MeLi in ether (185 ml, 259 mmol) was added over one hour into the cooled (-78° C.) suspension of CuI (I) (47.5 g, 249 mmol) in ether (100 ml) and THF (300 ml). The resulting yellow suspension was slowly warmed up to -20° C. over about one hour, then cooled to -78° C. again. 2,6-pyridinedicarboxylic acid dichloride (Example 22, 19.1 g, 93.6 mmol) in THF (100 ml) was added over 30 minutes. The resulting orange-yellow suspension was stirred at temperature lower than -30° C. for 2.5 hours and then hydrolyzed with saturated NH4Cl--H2 O. After warmed up to room temperature, the color of the aqueous phase changed from light orange to blue. The mixture was filtered through Celite, and washed consecutively with ether and CH2Cl2. The organic phase was separated off. The aqueous phase was extracted consecutively with ether (2×80 ml) and CH2Cl2 (80 ml). The combined organic solutions were dried over Na2SO4, and then filtered. After removal of solvents, the residue was subjected to chromatography on a silica gel column, eluted with hexane/AcOEt (16:1), giving white or pale yellow solid. Yield: 14.2 g (93%). 1H-NMR (CDCl3): dH=8.18 (d, 3J(HH)=7.7 Hz, 2 H, H3,5), 7.96 (dd, 3J(HH)=8,2 and 7.3 Hz, 1 H, H4), 2.76 (s, 6 H, CH3). 13C-NMR (CDCl3): dC=199.17 (C=O), 152.46 (C2,6), 137.74 (C4), 124.51 (C3,5), 25.32 (CH3).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
185 mL
Type
reactant
Reaction Step One
Quantity
19.1 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
NH4Cl-
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
Quantity
47.5 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Li][CH3:2].[N:3]1[C:8]([C:9](Cl)=[O:10])=[CH:7][CH:6]=[CH:5][C:4]=1C(Cl)=O.CC[O:17][CH2:18][CH3:19]>C1COCC1.[Cu]I>[C:9]([C:8]1[CH:7]=[CH:6][CH:5]=[C:4]([C:18](=[O:17])[CH3:19])[N:3]=1)(=[O:10])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]C
Name
Quantity
185 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
19.1 g
Type
reactant
Smiles
N1=C(C=CC=C1C(=O)Cl)C(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
NH4Cl-
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
47.5 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
The resulting orange-yellow suspension was stirred at temperature lower than -30° C. for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
TEMPERATURE
Type
TEMPERATURE
Details
cooled to -78° C. again
TEMPERATURE
Type
TEMPERATURE
Details
After warmed up to room temperature
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
WASH
Type
WASH
Details
washed consecutively with ether and CH2Cl2
CUSTOM
Type
CUSTOM
Details
The organic phase was separated off
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted consecutively with ether (2×80 ml) and CH2Cl2 (80 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic solutions were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
After removal of solvents
WASH
Type
WASH
Details
eluted with hexane/AcOEt (16:1)
CUSTOM
Type
CUSTOM
Details
giving white

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
Smiles
C(C)(=O)C1=NC(=CC=C1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.